N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O4S2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
Compounds with structural similarities to the one mentioned, specifically derivatives of 1,3,4-oxadiazole and pyrazole, have been evaluated computationally and pharmacologically for various potential applications, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) suggests their binding and moderate inhibitory effects across a range of assays. This indicates their potential utility in designing compounds with specific pharmacological activities (Faheem, 2018).
Insecticidal Applications
Some novel heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research suggests that thiadiazole derivatives can be synthesized with specific properties to address agricultural challenges, offering a pathway to developing pest control agents (Fadda et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Thiazole derivatives, by incorporating various moieties, have shown significant antimicrobial and anti-fungal activities against a range of pathogens. This underscores their potential in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant bacteria and fungi (Saravanan et al., 2010).
Anticancer Activities
The synthesis of novel thiazoles and thiadiazoles incorporating pyranochromene moieties has been explored for their anticancer activities. Computational studies and biological assays suggest that these compounds have promising anticancer potential, highlighting the importance of structural modifications in enhancing therapeutic efficacy against cancer (Gomha et al., 2018).
Antiviral Activities
Pyrazoline-substituted 4-thiazolidinones have been synthesized and tested for their anticancer and antiviral activities, demonstrating selective inhibition of leukemia cell lines and activity against specific virus strains. This research indicates the potential of thiadiazole derivatives in developing targeted antiviral therapies (Havrylyuk et al., 2013).
Properties
IUPAC Name |
N-[5-[(5-methoxy-4-oxopyran-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-6(15)12-10-13-14-11(20-10)19-5-7-3-8(16)9(17-2)4-18-7/h3-4H,5H2,1-2H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQAXFVHRFZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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